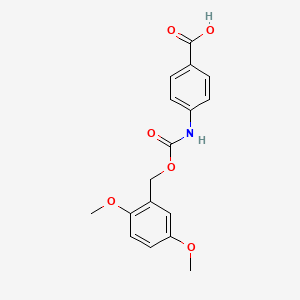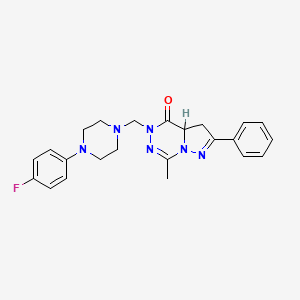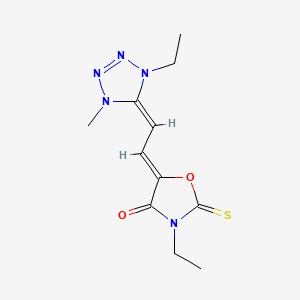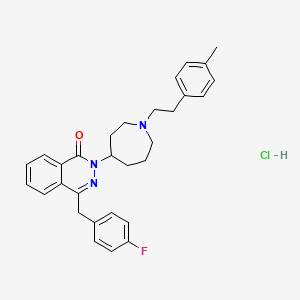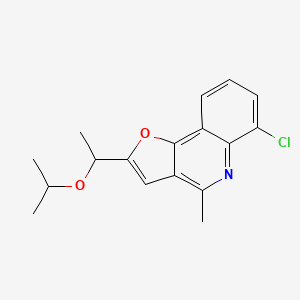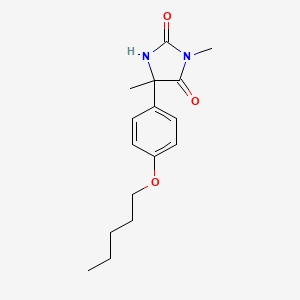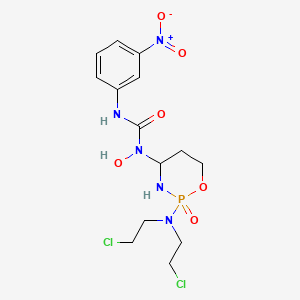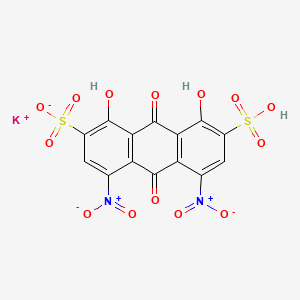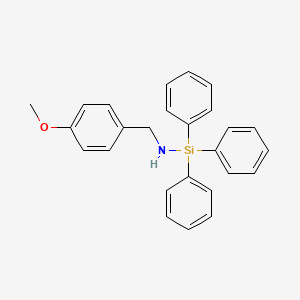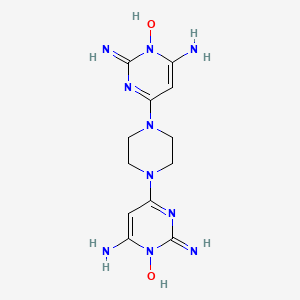
6,6'-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide is a complex organic compound characterized by its unique structure, which includes a piperazine ring and pyrimidine diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide typically involves the reaction of piperazine with pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. The process may include steps such as:
Step 1: Reacting piperazine with a pyrimidine derivative in the presence of a catalyst.
Step 2: Purification of the intermediate product.
Step 3: Oxidation to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,2’-(1,4-Piperazinediyl)bis-pyrimidine
- 3,3’-(1,4-Piperazinediyl)bis(6-hydrazinopyridazine)
Comparison: Compared to similar compounds, 6,6’-(1,4-Piperazinediyl)bis-2,4-pyrimidinediamine 3,3’-dioxide exhibits unique properties due to its specific structure
Properties
CAS No. |
83540-33-4 |
|---|---|
Molecular Formula |
C12H18N10O2 |
Molecular Weight |
334.34 g/mol |
IUPAC Name |
6-[4-(6-amino-1-hydroxy-2-iminopyrimidin-4-yl)piperazin-1-yl]-3-hydroxy-2-iminopyrimidin-4-amine |
InChI |
InChI=1S/C12H18N10O2/c13-7-5-9(17-11(15)21(7)23)19-1-2-20(4-3-19)10-6-8(14)22(24)12(16)18-10/h5-6,15-16,23-24H,1-4,13-14H2 |
InChI Key |
VEZVUJRHJYNWOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=N)N(C(=C2)N)O)C3=NC(=N)N(C(=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)
